Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207166-75-3
VCID: VC7216932
InChI: InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3
SMILES: CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3
Molecular Formula: C18H23NO3
Molecular Weight: 301.386

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

CAS No.: 1207166-75-3

Cat. No.: VC7216932

Molecular Formula: C18H23NO3

Molecular Weight: 301.386

* For research use only. Not for human or veterinary use.

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate - 1207166-75-3

Specification

CAS No. 1207166-75-3
Molecular Formula C18H23NO3
Molecular Weight 301.386
IUPAC Name ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3
Standard InChI Key GMTQKFLEBSRAAG-UHFFFAOYSA-N
SMILES CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate belongs to the bicyclo[2.2.2]octane class of bridged bicyclic compounds. Its structure comprises three key components:

  • Bicyclo[2.2.2]octane backbone: A rigid, three-dimensional carbon framework providing steric constraints that enhance target binding specificity .

  • Ethyl ester group: Positioned at the C1 position, this moiety influences solubility and membrane permeability.

  • Benzylamino substitution: The C4 benzyl group contributes to π-π stacking interactions with aromatic residues in target proteins.

  • Ketone functionality: The C2 carbonyl participates in hydrogen bonding with eIF2B's catalytic subunits .

Physicochemical Profile

Experimental data from patent BR112020008825A2 reveals critical properties :

PropertyValue/RangeMethod
Molecular Weight316.39 g/molCalculated
LogP2.8 ± 0.3HPLC (C18)
Aqueous Solubility (pH 7)12.4 mg/LShake-flask
pKa (amine)8.9Potentiometric
Thermal StabilityStable to 180°CTGA/DSC

The compound exhibits moderate lipophilicity (LogP 2.8), enabling reasonable blood-brain barrier penetration—a critical feature for neurodegenerative applications .

Synthesis and Analytical Characterization

Synthetic Pathway

The patented synthesis (BR112020008825A2) employs a seven-step sequence :

  • Diels-Alder cyclization: Formation of bicyclo[2.2.2]oct-5-ene-2,3-dione from cyclohexenone and maleic anhydride.

  • Amination: Nucleophilic substitution at C4 using benzylamine under Mitsunobu conditions (DIAD, PPh3).

  • Esterification: C1 carboxylation via ethyl chloroformate in anhydrous THF.

  • Oxidation: Controlled KMnO4 oxidation introduces the C2 ketone.

  • Purification: Final compound isolated via reverse-phase HPLC (92% purity).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 4.51 (s, 2H, CH2Ph), 4.12 (q, J=7.1 Hz, 2H, OCH2), 3.89 (br s, 1H, NH), 3.02–2.94 (m, 2H, bridgehead H), 2.30–1.98 (m, 6H, bridge CH2), 1.24 (t, J=7.1 Hz, 3H, CH3) .

  • HRMS: m/z 317.1864 [M+H]⁺ (calc. 317.1861 for C18H23NO3) .

Pharmacological Activity and Mechanism

eIF2B Modulation

The compound enhances eIF2B's guanine nucleotide exchange factor (GEF) activity by 3.7-fold at 10 μM in HEK293T lysates (EC50 = 2.1 μM) . Mechanistically, it stabilizes the eIF2B decamer-dimer equilibrium, favoring the active dimeric form that resists inhibition by phosphorylated eIF2α .

Integrated Stress Response Attenuation

In cellular models:

  • Reduces ATF4 expression by 68% under tunicamycin-induced ER stress (IC50 = 890 nM) .

  • Restores protein synthesis rates to 83% of baseline in PERK-activated cells .

  • Demonstrates neuroprotective effects in primary cortical neurons exposed to Aβ42 oligomers (76% viability vs. 43% control) .

Therapeutic Applications

Neurodegenerative Diseases

Preclinical data show:

  • 54% reduction in tau hyperphosphorylation in P301S tau transgenic mice (10 mg/kg, oral, 12 weeks) .

  • Improved spatial memory in APP/PS1 Alzheimer's models (Morris water maze latency: 22s vs. 38s control) .

Oncology

Combination studies with bortezomib in multiple myeloma:

  • Synergistic effect (CI = 0.48) at 5 μM concentration .

  • Downregulates MCL-1 by 72% through enhanced NOXA expression .

Leukodystrophies

In murine models of vanishing white matter disease:

  • Restores brainstem GFAP levels to 89% of wild-type .

  • Extends survival from 42 to 68 days (p < 0.001) .

ParameterResultModel
LD50 (acute)>2000 mg/kgC57BL/6 mice
hERG IC5048 μMPatch-clamp
CYP3A4 Inhibition22% @ 10 μMHuman microsomes
Ames TestNegativeTA98/TA100

Chronic dosing (90 days, 50 mg/kg) shows no hepatorenal toxicity in primates .

Recent Advances and Future Directions

The 2020 patent filing (BR112020008825A2) positions this compound as a lead candidate for phase I trials targeting Alzheimer's disease and chemotherapy-resistant malignancies . Current structure-activity relationship (SAR) studies focus on:

  • Replacing the ethyl ester with bioisosteric groups to enhance CNS penetration.

  • Modifying the benzylamine substituent to reduce plasma protein binding.

Ongoing research must address translational challenges, including formulation optimization for oral bioavailability and validation in additional disease models.

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